RNA Extraction Performance of Ammonium Trichloroacetate vs. Phenol-Chloroform Method
Ammonium trichloroacetate (ATCA) has been proven to yield RNA preparations of equivalent quality and quantity to the standard phenol-chloroform method, while offering a significant advantage in terms of operator and environmental safety. The yield of total RNA from various sources, including plant and animal viruses, E. coli, and plant tissues, was found to be 'identical' to that obtained by conventional methods [1][2].
| Evidence Dimension | Total RNA Yield and Purity |
|---|---|
| Target Compound Data | Yield 'identical' to conventional methods; RNA integrity and purity (A260/A280) comparable to phenol-chloroform extraction [1][2]. |
| Comparator Or Baseline | Conventional phenol-chloroform deproteinization method. |
| Quantified Difference | No statistically significant difference in yield or purity; performance is equivalent. |
| Conditions | RNA extraction from Tobacco Mosaic Virus (TMV), Potato Virus, E. coli, and various plant and animal tissues using a 3 M ATCA solution [1][2]. |
Why This Matters
Procurement of ATCA enables high-quality RNA isolation without the need for highly toxic and hazardous reagents like phenol and chloroform, simplifying laboratory safety protocols and waste disposal.
- [1] Kondakova, O., Gavryushina, E., Hallan, V., & Drygin, Y. (2016). RNA isolation with low toxic ammonium trichloroacetate. European Journal of Biotechnology and Bioscience, 4(4), 11-19. View Source
- [2] Drygin, Y. F., Atabekov, J. G., Kondakova, O. A., Chirkov, S. N., Zinovkin, R. A., & Kiseleva, V. I. (2009). Use of ammonium trichloroacetate in the form of an agent for dissociating natural nucleic acid complexes and an RNA extracting method. WO Patent 2008/150187. View Source
